N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide
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Overview
Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide is a chemical compound used in scientific research. It exhibits diverse applications due to its unique properties, making it a valuable tool for studying various biological processes and developing new therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide involves several stepsThe reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere.
Substitution: Various nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies to understand various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzene-1-sulfonamide
- N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
Uniqueness
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-7-3-4-8(12-11-7)9-5-6-10-15(2,13)14/h3-4,10H,5-6H2,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLWHZOVKYBCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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